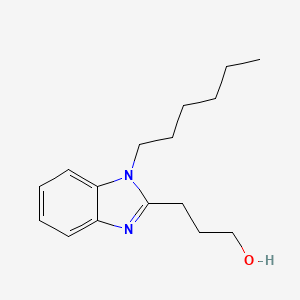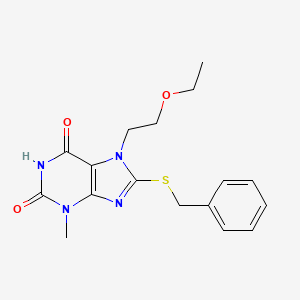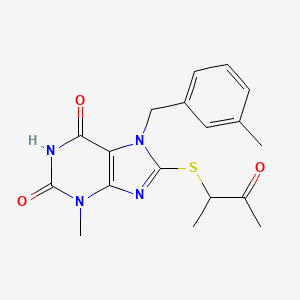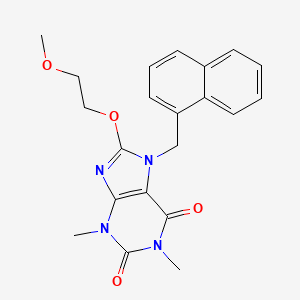![molecular formula C21H27N5O3 B6576190 Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- CAS No. 842973-78-8](/img/structure/B6576190.png)
Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl-
Overview
Description
Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- is a complex organic compound belonging to the class of pyrimidopurines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a mixture of compound 5 and propylamine can be refluxed for several hours to yield the desired product . The reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, and various amines . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimido[2,1-f]purine derivatives.
Scientific Research Applications
Pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[2,1-f]purine derivatives, such as:
- Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 1,3,7-tributyl-6-hydroxy-9-(phenylmethyl)-
- Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride .
Uniqueness
The uniqueness of pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(3,5-dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-13-8-14(2)10-16(9-13)25-11-15(3)12-26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)6-5-7-27/h8-10,15,27H,5-7,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCVRDCGVCSRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107675 | |
| Record name | 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842973-78-8 | |
| Record name | 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842973-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3,5-Dimethylphenyl)-6,7,8,9-tetrahydro-3-(3-hydroxypropyl)-1,7-dimethylpyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576111.png)

![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576127.png)


![3-(4-methoxyphenyl)-3-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraene](/img/structure/B6576141.png)

![9-(3,4-dimethoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B6576154.png)
![1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B6576167.png)
![8-[(3-hydroxypropyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576183.png)
![9-(3-chloro-2-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6576202.png)
![8-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6576207.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B6576212.png)
![8-(5-chloro-2-methoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6576222.png)
